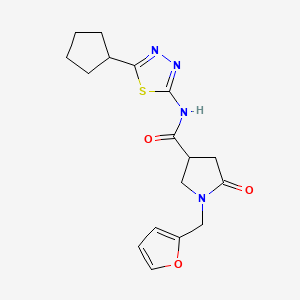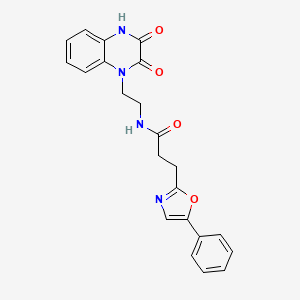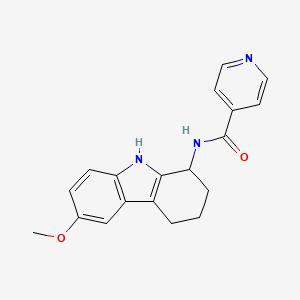![molecular formula C20H20N6O2 B14939539 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14939539.png)
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine and benzimidazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
科学的研究の応用
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(methyl)-1H-benzimidazol-6-yl]propanamide
- 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(ethyl)-1H-benzimidazol-6-yl]propanamide
Uniqueness
Compared to similar compounds, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide stands out due to its specific substituents, which can influence its reactivity, binding affinity, and overall properties. These differences make it a valuable compound for targeted research and applications.
特性
分子式 |
C20H20N6O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C20H20N6O2/c1-12(2)19-22-16-8-7-13(11-17(16)23-19)21-18(27)9-10-26-20(28)14-5-3-4-6-15(14)24-25-26/h3-8,11-12H,9-10H2,1-2H3,(H,21,27)(H,22,23) |
InChIキー |
NIWWOYCJLNMQIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)


![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)
![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)
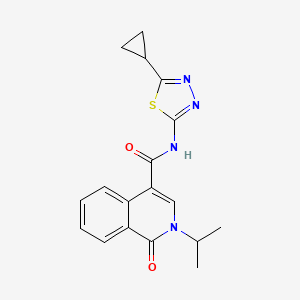

![N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14939498.png)
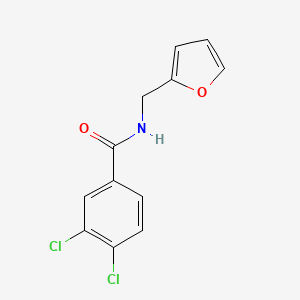
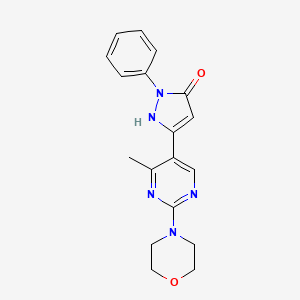
![Tetraethyl 5',5',9'-trimethyl-6'-[(4-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939504.png)
